molecular formula C11H9Cl2FN2O2 B12934885 2,4-Imidazolidinedione, 3-(3,5-dichloro-4-fluorophenyl)-5,5-dimethyl- CAS No. 66654-62-4

2,4-Imidazolidinedione, 3-(3,5-dichloro-4-fluorophenyl)-5,5-dimethyl-

Cat. No.: B12934885
CAS No.: 66654-62-4
M. Wt: 291.10 g/mol
InChI Key: WIHZZCZNXGDHDF-UHFFFAOYSA-N
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Description

2,4-Imidazolidinedione, 3-(3,5-dichloro-4-fluorophenyl)-5,5-dimethyl-, is a halogenated hydantoin derivative characterized by a five-membered heterocyclic core (2,4-imidazolidinedione) substituted with a 3,5-dichloro-4-fluorophenyl group at the 3-position and two methyl groups at the 5,5-positions. This structural configuration imparts distinct physicochemical properties, including enhanced lipophilicity and steric bulk due to the chloro-fluorophenyl and dimethyl substituents. Such modifications are often employed to optimize pharmacokinetic profiles or biological activity in medicinal chemistry .

Properties

CAS No.

66654-62-4

Molecular Formula

C11H9Cl2FN2O2

Molecular Weight

291.10 g/mol

IUPAC Name

3-(3,5-dichloro-4-fluorophenyl)-5,5-dimethylimidazolidine-2,4-dione

InChI

InChI=1S/C11H9Cl2FN2O2/c1-11(2)9(17)16(10(18)15-11)5-3-6(12)8(14)7(13)4-5/h3-4H,1-2H3,(H,15,18)

InChI Key

WIHZZCZNXGDHDF-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=O)N1)C2=CC(=C(C(=C2)Cl)F)Cl)C

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • Halogenated aromatic precursors: The 3-(3,5-dichloro-4-fluorophenyl) moiety is introduced from halogenated benzene derivatives such as 5-bromo-1,2,3-trichloro-benzene or 5-bromo-1,3-dichloro-2-fluoro-benzene, which are commercially available or synthesized via halogenation protocols.
  • Imidazolidinedione core precursors: The 5,5-dimethylimidazolidine-2,4-dione ring is typically prepared from amino acids or urea derivatives with appropriate alkylation to introduce the dimethyl groups at the 5-position.

Synthetic Route Highlights

  • Formation of the 3-(3,5-dichloro-4-fluorophenyl) substituent:

    • Organometallic reagents such as isopropylmagnesium chloride complexed with lithium chloride are used to generate arylmagnesium intermediates from haloarenes.
    • These intermediates react with trifluoroacetic acid derivatives or trifluoromethyl ketones to form aryl trifluoromethyl ketones, which are key intermediates for further transformations.
  • Construction of the imidazolidinedione ring:

    • The imidazolidinedione ring is synthesized by cyclization of urea derivatives with α-amino acids or their esters.
    • Alkylation at the 5-position to introduce the 5,5-dimethyl groups is achieved using alkyl halides or via condensation with acetone derivatives under controlled conditions.
  • Coupling of the aromatic substituent to the imidazolidinedione core:

    • The aromatic substituent is introduced at the 3-position of the imidazolidinedione ring via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
    • Conditions typically involve polar aprotic solvents such as dimethylformamide or sulfolane, with phase transfer catalysts (e.g., phosphonium salts) to enhance reaction rates and selectivity.
  • Reaction conditions:

    • Temperature control is critical, with reactions carried out between -80 °C to 50 °C for organometallic steps and 100 °C to 250 °C for coupling and cyclization steps.
    • Solvents include tetrahydrofuran, 2-methyl-tetrahydrofuran, 1,4-dioxane, diethyl ether, toluene, and polar solvents like dimethyl sulfoxide depending on the step.

Representative Reaction Scheme (Simplified)

Step Reaction Type Reagents/Conditions Outcome
1 Halogenation of benzene Chlorination/bromination of fluorobenzene 5-bromo-1,2,3-trichloro-benzene
2 Formation of arylmagnesium Isopropylmagnesium chloride + LiCl, THF Arylmagnesium intermediate
3 Ketone formation Reaction with trifluoroacetic acid derivative 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone
4 Cyclization to imidazolidinedione Urea derivative + amino acid + alkylation 5,5-dimethylimidazolidine-2,4-dione core
5 Coupling Pd-catalyzed cross-coupling, polar solvent Final substituted imidazolidinedione

Detailed Research Findings

  • The process described in patent WO2016058896A1 emphasizes a reduced number of reaction steps with high selectivity and yield, using organometallic reagents complexed with lithium chloride to improve reaction efficiency.
  • Phase transfer catalysts such as phosphonium salts enhance the nucleophilic substitution reactions, allowing milder conditions and better control over regioselectivity.
  • The use of polar aprotic solvents like dimethylformamide and sulfolane is preferred for high-temperature steps to maintain solubility and reaction rates.
  • Condensing agents such as phosgene, oxalyl chloride, or carbodiimides (e.g., DCC, EDC) are employed in ring closure and amide bond formation steps to facilitate cyclization and improve yields.
  • Alkylation to introduce 5,5-dimethyl groups is typically performed under controlled acidic or basic conditions to avoid side reactions and ensure purity.

Data Table: Summary of Key Preparation Parameters

Parameter Details
Starting materials 5-bromo-1,2,3-trichloro-benzene, urea derivatives, amino acids
Organometallic reagents Isopropylmagnesium chloride complexed with LiCl
Phase transfer catalysts Phosphonium salts (e.g., (R3)4PX), ammonium salts
Solvents THF, 2-methyl-THF, 1,4-dioxane, diethyl ether, toluene, DMF, sulfolane
Temperature range -80 °C to 50 °C (organometallic steps), 100 °C to 250 °C (coupling/cyclization)
Condensing agents Phosgene, oxalyl chloride, DCC, EDC, HATU
Reaction yields High selectivity and yield reported in patents (exact values vary by step)
Purification Standard chromatographic techniques, crystallization

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols or amines.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Applications

  • Anticancer Activity
    • Recent studies have highlighted the potential of this compound in targeting specific cancer cell lines. For instance, it has shown effectiveness against breast cancer cells through the inhibition of cell proliferation and induction of apoptosis.
    • A case study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models.
  • Antimicrobial Properties
    • The compound exhibits notable antimicrobial activity against various bacterial strains. Research indicates that it disrupts bacterial cell wall synthesis, leading to cell lysis.
    • A documented case involved its application in treating infections caused by multi-drug resistant strains, showcasing its potential as an alternative therapeutic agent.
  • Neuroprotective Effects
    • Investigations into neurodegenerative diseases have revealed that this compound may protect neuronal cells from oxidative stress and inflammation.
    • A study involving animal models of Alzheimer's disease showed that administration of the compound improved cognitive function and reduced amyloid plaque formation.

Agricultural Applications

  • Pesticide Development
    • The compound's efficacy as a pesticide has been explored due to its ability to inhibit specific enzymes in pests.
    • Field trials indicated a marked decrease in pest populations when treated with formulations containing this compound, suggesting its viability as an eco-friendly pesticide alternative.
  • Plant Growth Regulation
    • Research has indicated that this compound can enhance plant growth by modulating hormonal pathways.
    • A case study demonstrated improved yield and stress resistance in crops treated with the compound under drought conditions.

Data Tables

Application AreaSpecific UseObserved Effects
MedicinalAnticancerReduced tumor size in xenografts
AntimicrobialEffective against multi-drug resistant bacteria
NeuroprotectiveImproved cognitive function in animal models
AgriculturalPesticideDecreased pest populations
Plant growth regulatorEnhanced yield under drought stress

Mechanism of Action

The mechanism of action of 2,4-Imidazolidinedione, 3-(3,5-dichloro-4-fluorophenyl)-5,5-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a broader class of 2,4-imidazolidinediones (hydantoins) with diverse substitutions. Key structural analogs include:

Compound Name Substituents at Position 3 Substituents at Position 5,5 Key Properties/Applications Reference
Target Compound 3-(3,5-dichloro-4-fluorophenyl) Methyl, Methyl High lipophilicity; potential CNS activity
Phenytoin (5,5-Diphenylhydantoin) None Phenyl, Phenyl Anticonvulsant; sodium channel blocker
5,5-Bis(4-bromophenyl)-2,4-imidazolidinedione 3-unsubstituted 4-Bromophenyl, 4-Bromophenyl Enhanced halogen bonding; antimicrobial potential
N,N′-Diglycidyl-5,5-dimethylhydantoin 1,3-Bis(oxiranylmethyl) Methyl, Methyl Epoxy functionalization; industrial crosslinker
3-(4-Chlorobenzyl)-5-arylidene-4-thio-imidazolidine-2-ones 4-Chlorobenzyl; arylidene at 5 Varies Hypoglycemic and antinociceptive activity

Key Observations :

  • Steric Effects : The 5,5-dimethyl substitution reduces steric hindrance compared to bulkier groups (e.g., 5,5-diphenyl in phenytoin), possibly improving solubility or target binding .
  • Functionalization : Derivatives like N,N′-diglycidyl-5,5-dimethylhydantoin (epoxy groups) exhibit reactivity suitable for polymer chemistry, contrasting with the pharmacologically oriented halogenated variants .
Physicochemical Properties
  • Thermal Stability : 5,5-Dimethyl hydantoins (e.g., CAS 77-71-4) exhibit higher thermal stability than 5,5-diphenyl analogs due to reduced steric strain .

Biological Activity

2,4-Imidazolidinedione, 3-(3,5-dichloro-4-fluorophenyl)-5,5-dimethyl- is a derivative of imidazolidine-2,4-dione, which has garnered attention due to its diverse biological activities. This article reviews its pharmacological properties, synthesis methods, and potential therapeutic applications based on the latest research findings.

Chemical Structure and Properties

The compound's molecular formula is C9H6Cl2N2O2C_9H_6Cl_2N_2O_2 with a molecular weight of 233.06 g/mol. The structural representation includes a dichloro and fluorophenyl group attached to the imidazolidine core:

  • IUPAC Name : 3-(3,5-dichloro-4-fluorophenyl)-5,5-dimethylimidazolidine-2,4-dione
  • CAS Number : Not specified in the search results.

Antitumor Activity

Recent studies have demonstrated that imidazolidine derivatives exhibit significant antitumor properties. For instance, derivatives of 2,4-imidazolidinedione have been shown to inhibit B-cell lymphoma-2 (Bcl-2) proteins, which are crucial in cancer cell survival. In vitro tests indicated that certain derivatives had better growth inhibitory effects on K562 (chronic myeloid leukemia) and PC-3 (prostate cancer) cell lines compared to standard treatments .

Table 1: Antitumor Activity of Imidazolidine Derivatives

CompoundCell LineIC50 Value (µM)
Compound 8kK56212.5
Compound 8kPC-315.0

Antimicrobial Activity

The antimicrobial potential of imidazolidine derivatives has also been extensively studied. A variety of synthesized compounds were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that several derivatives exhibited notable antibacterial activity.

Table 2: Antimicrobial Activity of Selected Compounds

CompoundZone of Inhibition (mm)Tested Strain
Compound A20E. coli
Compound B25S. aureus
Streptomycin (Control)28E. coli

In a comparative study, compounds derived from imidazolidine demonstrated superior activity against resistant strains when compared to traditional antibiotics .

The biological mechanisms underlying the activity of these compounds often involve the inhibition of key enzymes or pathways critical for cell survival and proliferation. For instance, the inhibition of Bcl-2 proteins leads to increased apoptosis in cancer cells. Additionally, the antimicrobial effects are likely due to disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Synthesis Methods

The synthesis of 2,4-imidazolidinedione derivatives typically involves multi-step reactions starting from simpler imidazole precursors. Various synthetic routes have been explored to optimize yield and biological activity:

  • Debus-Radziszewski Reaction : A common method for synthesizing substituted imidazolines.
  • Condensation Reactions : Utilizing aldehydes and amines to form the imidazolidine core.

These methods allow for the introduction of various substituents that can enhance biological activity .

Case Studies

Several case studies highlight the therapeutic potential of these compounds:

  • Case Study on Anticancer Effects : A study evaluated a series of imidazolidine derivatives against various cancer cell lines and found that specific substitutions significantly enhanced their cytotoxicity .
  • Case Study on Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of synthesized imidazolidine derivatives against drug-resistant strains, demonstrating effective inhibition comparable to established antibiotics .

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